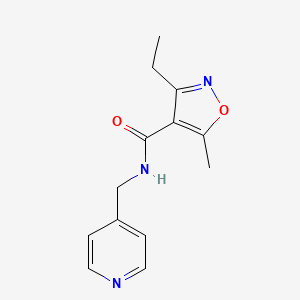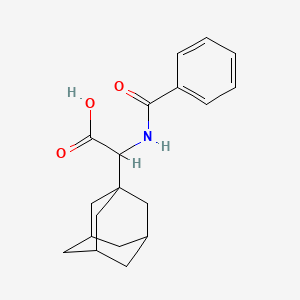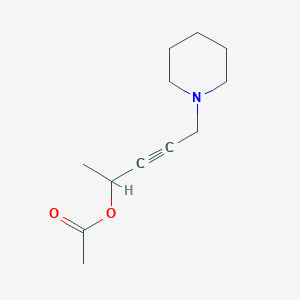
6-(4-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-hydroxy-1-piperidinyl)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, commonly known as HMQTN, is a novel compound that has been extensively studied for its potential applications in various scientific research fields. This compound has been found to possess unique biochemical and physiological properties that make it a promising candidate for further research.
作用機序
The exact mechanism of action of HMQTN is not fully understood, but it is believed to act as a modulator of various signaling pathways in the body. It has been shown to interact with the NMDA receptor and may also have an effect on the production of reactive oxygen species.
Biochemical and Physiological Effects:
HMQTN has been found to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of HMQTN is its unique biochemical and physiological properties, which make it a promising candidate for further research. However, one of the main limitations is the lack of information on its potential side effects and toxicity.
将来の方向性
There are several potential future directions for research on HMQTN, including further studies on its neuroprotective properties, its potential use in the treatment of cancer, and its effects on other signaling pathways in the body. Additionally, more research is needed to determine its potential side effects and toxicity in humans.
In conclusion, HMQTN is a novel compound with unique biochemical and physiological properties that make it a promising candidate for further scientific research. Its potential applications in various research fields, including neuroscience and cancer research, make it an important compound for future studies. However, more research is needed to fully understand its mechanism of action, potential side effects, and toxicity in humans.
合成法
The synthesis of HMQTN can be achieved through a multi-step process involving the reaction of piperidine with 2-chloro-N-methyl-nicotinamide, followed by the reaction of the resulting compound with 2-quinolinecarboxaldehyde. The final product is obtained through purification and recrystallization.
科学的研究の応用
HMQTN has been found to have potential applications in a wide range of scientific research fields, including neuroscience, cancer research, and drug discovery. It has been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
6-(4-hydroxypiperidin-1-yl)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25(15-18-8-6-16-4-2-3-5-20(16)24-18)22(28)17-7-9-21(23-14-17)26-12-10-19(27)11-13-26/h2-9,14,19,27H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFMCYYJPYQHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N4CCC(CC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(cyclopropylmethyl)(propyl)amino]methyl}-6-ethoxyphenol](/img/structure/B5010288.png)
amine oxalate](/img/structure/B5010292.png)
![ethyl (1-{[(1-cyclopropyl-6-oxo-3-piperidinyl)carbonyl]amino}cyclohexyl)acetate](/img/structure/B5010296.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5010300.png)

![2-(ethylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5010311.png)


![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B5010330.png)

![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepane](/img/structure/B5010342.png)


![7-(4-methylphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5010371.png)